2-CHLORO-N~1~-[1-(3,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-5-(METHYLSULFANYL)BENZAMIDE
Overview
Description
2-CHLORO-N~1~-[1-(3,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-5-(METHYLSULFANYL)BENZAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazole ring, a benzyl group, and multiple chlorine and sulfur atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CHLORO-N~1~-[1-(3,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-5-(METHYLSULFANYL)BENZAMIDE typically involves multiple steps, including the formation of the pyrazole ring, chlorination, and the introduction of the benzyl and methylsulfanyl groups. Common reagents used in these reactions include hydrazine, benzyl chloride, and sulfur-containing compounds. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
2-CHLORO-N~1~-[1-(3,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-5-(METHYLSULFANYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups such as hydroxyl or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2-CHLORO-N~1~-[1-(3,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-5-(METHYLSULFANYL)BENZAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-CHLORO-N~1~-[1-(3,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-5-(METHYLSULFANYL)BENZAMIDE exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-CHLORO-N-(2,4-DICHLOROBENZYL)BENZAMIDE
- 2-CHLORO-N-(3,4-DICHLOROBENZYL)BENZAMIDE
Uniqueness
2-CHLORO-N~1~-[1-(3,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-5-(METHYLSULFANYL)BENZAMIDE is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
2-chloro-N-[1-[(3,4-dichlorophenyl)methyl]pyrazol-4-yl]-5-methylsulfanylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl3N3OS/c1-26-13-3-5-15(19)14(7-13)18(25)23-12-8-22-24(10-12)9-11-2-4-16(20)17(21)6-11/h2-8,10H,9H2,1H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXBWKAMWDDHLHJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=C(C=C1)Cl)C(=O)NC2=CN(N=C2)CC3=CC(=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl3N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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